molecular formula C7H7ClN2O2S B8061959 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride

2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride

Cat. No.: B8061959
M. Wt: 218.66 g/mol
InChI Key: WYPSVWGIDWIHPX-UHFFFAOYSA-N
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Description

2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride is a chemical compound belonging to the class of imidazo[2,1-b]thiazole derivatives These compounds are characterized by their fused-ring structure, which includes an imidazole ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride typically involves the following steps:

  • Formation of Imidazo[2,1-b]thiazole Core: : The core structure is usually synthesized through a cyclization reaction involving thiazole and imidazole precursors.

  • Functionalization: : The imidazo[2,1-b]thiazole core is then functionalized to introduce the acetic acid moiety.

  • Hydrochloride Formation: : The final step involves converting the carboxylic acid group to its hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for efficiency and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production rates and ensure consistency.

Chemical Reactions Analysis

Types of Reactions: 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be used to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be employed to reduce specific functional groups within the molecule.

  • Substitution: : Substitution reactions can be used to replace certain atoms or groups within the molecule with others.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and antitumor properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to biological responses such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride is compared with other similar compounds, highlighting its uniqueness:

  • Similar Compounds: : Other imidazo[2,1-b]thiazole derivatives, thiazole derivatives, and acetic acid derivatives.

  • Uniqueness: : The specific arrangement of the imidazole and thiazole rings, along with the acetic acid moiety, distinguishes this compound from others in its class.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-imidazo[2,1-b][1,3]thiazol-6-ylacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S.ClH/c10-6(11)3-5-4-9-1-2-12-7(9)8-5;/h1-2,4H,3H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPSVWGIDWIHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CN21)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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